molecular formula C4H8Cl2N4 B3082917 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride CAS No. 1134988-44-5

3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride

Cat. No. B3082917
CAS RN: 1134988-44-5
M. Wt: 183.04 g/mol
InChI Key: VPFDAWNNWDTTRL-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride is a chemical compound with the molecular formula C4H5ClN4. It has a molecular weight of 144.56 . It is a solid substance that is very dark red to brown in color .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The exact mass of the molecule is 182.012604 Da .


Physical And Chemical Properties Analysis

3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride has a melting point of 154-159°C and a predicted boiling point of 271.0±23.0 °C . The predicted density of the compound is 1.63±0.1 g/cm3 . It is slightly soluble in DMSO and methanol . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride, as part of the compound cadralazine, exhibits pharmacodynamic properties as a peripheral arteriolar vasodilator. Its unique feature, compared to similar compounds like hydralazine, is the protected hydrazino group, which contributes to its antihypertensive efficacy. The optimal effects in hypertensive patients are observed at specific dosages, demonstrating a favorable antihypertensive efficacy-to-tolerability ratio. This compound has been studied for its potential in reducing systolic and diastolic blood pressure in patients who have not adequately responded to other antihypertensive treatments. Its long-term administration has shown sustained antihypertensive effects, highlighting its potential therapeutic value in hypertension management (McTavish, Young, & Clissold, 1990).

Safety and Hazards

The compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301, H315, H318, and H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P280, P301+P310+P330, P302+P352, and P305+P351+P338+P310, which provide instructions for handling and first aid measures .

properties

IUPAC Name

(3-chloro-1,2-dihydropyrazin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4.ClH/c5-3-4(9-6)8-2-1-7-3;/h1-2,4,8-9H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFDAWNNWDTTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(N1)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride
Reactant of Route 2
3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride
Reactant of Route 3
3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride
Reactant of Route 4
3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride
Reactant of Route 5
3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride
Reactant of Route 6
3-Chloro-2-hydrazino-1,2-dihydropyrazine hydrochloride

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